2,5-Dibutyl-2,3-dihydrothiophene 1,1-dioxide
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Overview
Description
2,5-Dibutyl-2,3-dihydrothiophene 1,1-dioxide is an organic compound with the molecular formula C12H22O2S It belongs to the class of sulfolenes, which are characterized by a thiophene ring with a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibutyl-2,3-dihydrothiophene 1,1-dioxide typically involves the alkylation of 2,5-dihydrothiophene-1,1-dioxide with butyl halides. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the thiophene ring, allowing for the subsequent nucleophilic substitution with the butyl halide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibutyl-2,3-dihydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives with reduced sulfur oxidation states.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2,5-Dibutyl-2,3-dihydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as advanced electronic materials and biocompatible engineering materials.
Mechanism of Action
The mechanism of action of 2,5-dibutyl-2,3-dihydrothiophene 1,1-dioxide involves its interaction with molecular targets through its sulfone group and thiophene ring. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with various substrates. The pathways involved include oxidation-reduction reactions and substitution mechanisms.
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydrothiophene-1,1-dioxide: A simpler analog without the butyl groups.
3-Sulfolene: Another sulfolene derivative with different substituents.
2,3-Dihydrothiophene-1,1-dioxide: A related compound with a different substitution pattern.
Uniqueness
2,5-Dibutyl-2,3-dihydrothiophene 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of butyl groups enhances its lipophilicity and potential interactions with hydrophobic environments, making it suitable for specific applications in materials science and medicinal chemistry.
Properties
CAS No. |
105231-00-3 |
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Molecular Formula |
C12H22O2S |
Molecular Weight |
230.37 g/mol |
IUPAC Name |
2,5-dibutyl-2,3-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C12H22O2S/c1-3-5-7-11-9-10-12(8-6-4-2)15(11,13)14/h9,12H,3-8,10H2,1-2H3 |
InChI Key |
PXVUXIYAAPISFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC=C(S1(=O)=O)CCCC |
Origin of Product |
United States |
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